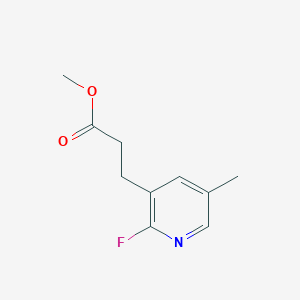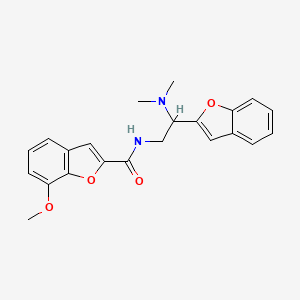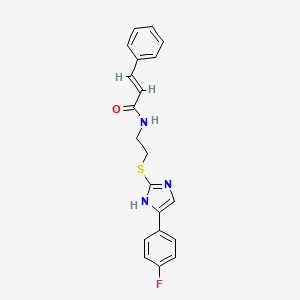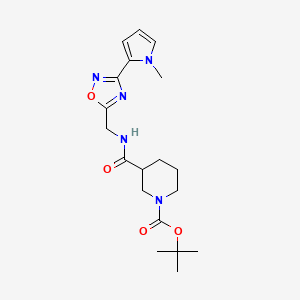
1-Chloro-1,1-difluoro-4-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1-difluoro-4-phenylbutan-2-one is a chemical compound with the molecular formula C10H9ClF2O. It has a molecular weight of 218.63 . The IUPAC name for this compound is 1-chloro-1,1-difluoro-4-phenylbutan-2-one .
Molecular Structure Analysis
The InChI code for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one is 1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 .Applications De Recherche Scientifique
Applications in Electrolyte Additives
1-Chloro-1,1-difluoro-4-phenylbutan-2-one and related compounds have been explored for their potential as electrolyte additives in lithium-ion batteries. A study by Kubota et al. (2012) found that 1,1-difluoro-1-alkenes bearing aryl groups, including a compound similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one, can induce favorable solid electrolyte interphase (SEI) formation, thereby enhancing battery performance (Kubota et al., 2012).
Pyrolysis and Elimination Kinetics
Research on the pyrolysis of related chloroketones, including 4-chloro-1-phenylbutan-1-one, has shown that the carbonyl group can play a significant role in the rate of pyrolysis, as investigated by Chuchani and Dominguez (1983) (Chuchani & Dominguez, 1983). Additionally, a theoretical study by Mora et al. (2011) on similar chloroalkanes helped understand the mechanisms of dehydrochlorination reactions (Mora et al., 2011).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis and structural analysis, there's considerable interest in compounds structurally akin to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one. For example, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, showcasing the utility of these compounds in organic synthesis (Shen De-long, 2007). Similarly, Balaraman et al. (2016) discussed the synthesis of halogenated ketones and alkenes with potential applications in various chemical reactions (Balaraman et al., 2016).
Liquid Crystal Research
In the field of liquid crystals, Jankowiak et al. (2008) investigated compounds similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one for their electro-optical properties, demonstrating the relevance of such compounds in advanced materials research (Jankowiak et al., 2008).
Propriétés
IUPAC Name |
1-chloro-1,1-difluoro-4-phenylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFMSBWDKHDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1-difluoro-4-phenylbutan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)


![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)